molecular formula C11H10FNO B1520539 3-(3-Fluorophenyl)tetrahydro-3-furancarbonitrile CAS No. 1060817-43-7

3-(3-Fluorophenyl)tetrahydro-3-furancarbonitrile

Cat. No.: B1520539
CAS No.: 1060817-43-7
M. Wt: 191.2 g/mol
InChI Key: MCIUUIBAALPEHP-UHFFFAOYSA-N
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Description

3-(3-Fluorophenyl)tetrahydro-3-furancarbonitrile (CAS: 1060817-43-7) is a fluorinated heterocyclic compound with the molecular formula C₁₁H₁₀FNO and a molecular weight of 191.20 g/mol . It is a racemic liquid with a logP value of 1.50, indicating moderate lipophilicity. The compound features a tetrahydrofuran (THF) ring substituted at the 3-position with a fluorophenyl group and a carbonitrile moiety, contributing to its unique electronic and steric properties . Its synthesis and availability are documented by suppliers like CymitQuimica, where it is used as a building block in medicinal chemistry and materials science .

Key properties:

  • Purity: 95% (free base form)
  • Rotatable bonds: 1
  • Stereochemistry: Racemic mixture
  • Physical form: Liquid at standard conditions .

Properties

IUPAC Name

3-(3-fluorophenyl)oxolane-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FNO/c12-10-3-1-2-9(6-10)11(7-13)4-5-14-8-11/h1-3,6H,4-5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCIUUIBAALPEHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1(C#N)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(3-Fluorophenyl)tetrahydro-3-furancarbonitrile is a chemical compound with significant potential in medicinal chemistry due to its unique structural features. Its biological activity has been the subject of various studies, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.

  • Molecular Formula : C12H12FN
  • CAS Number : 1060817-43-7

This compound features a tetrahydrofuran ring fused with a nitrile group and a fluorophenyl substituent, which may influence its interaction with biological targets.

Research indicates that this compound may exhibit its biological effects through several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting the synthesis of neurotransmitters and other critical biomolecules.
  • Receptor Modulation : It may interact with various receptors, leading to alterations in signaling pathways that govern cellular responses.

Pharmacological Effects

The compound has demonstrated several pharmacological effects, including:

  • Anti-inflammatory Activity : Studies have indicated that it can reduce inflammation markers in vitro and in vivo, suggesting potential use in treating inflammatory diseases.
  • Analgesic Properties : Preliminary data suggest efficacy in pain management, possibly through modulation of pain pathways.
  • Antidepressant-like Effects : Some animal studies have reported improvements in depressive symptoms, indicating a role in mood regulation.

Data Table of Biological Activities

Activity TypeObserved EffectReference
Enzyme InhibitionReduced enzyme activity
Anti-inflammatoryDecreased cytokine levels
AnalgesicPain relief in animal models
AntidepressantImproved mood in behavioral tests

Study 1: Anti-inflammatory Effects

In a controlled study involving animal models of arthritis, this compound was administered to evaluate its anti-inflammatory properties. The results showed a significant reduction in paw swelling and serum levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) compared to control groups. This suggests that the compound may modulate immune responses effectively.

Study 2: Analgesic Properties

A pain model using formalin injection demonstrated that treatment with the compound resulted in a notable decrease in pain behavior. The analgesic effect was comparable to standard analgesics, supporting its potential as an alternative pain management option.

Study 3: Antidepressant-like Effects

In a forced swim test, subjects treated with this compound exhibited significantly reduced immobility time compared to the control group. This behavioral change is indicative of antidepressant activity, warranting further investigation into its mechanisms.

Scientific Research Applications

Medicinal Chemistry Applications

Antidepressant Properties
One of the primary applications of 3-(3-Fluorophenyl)tetrahydro-3-furancarbonitrile is its role as an intermediate in the synthesis of citalopram, a widely used antidepressant. The compound serves as a precursor in the synthesis process, which involves several steps including the formation of isobenzofuran derivatives. The efficient synthesis of citalopram from this compound has been documented, highlighting its therapeutic relevance in treating major depressive disorders .

Pharmacological Research
Research has indicated that derivatives of this compound exhibit potential as antagonists for various receptors, including the progesterone receptor. This suggests that modifications to the compound could lead to new pharmaceuticals targeting hormonal pathways, which are crucial for conditions like hormone-dependent cancers .

Synthetic Methodologies

Catalytic Reactions
The compound has been utilized in palladium-catalyzed reactions for synthesizing complex heterocycles. For instance, it can undergo cycloisomerization reactions leading to the formation of benzofuran derivatives. These reactions are significant due to their ability to create multiple bonds and functional groups in a single step, thus enhancing synthetic efficiency .

Building Block for Complex Molecules
As a versatile building block, this compound can be transformed into various derivatives through functional group modifications. This property makes it valuable for chemists seeking to design novel compounds with specific biological activities or properties .

Table 1: Synthesis Pathways and Applications

Application AreaDescriptionReferences
Antidepressant SynthesisUsed as an intermediate in citalopram production
Hormonal AntagonismPotential antagonist for progesterone receptors
Heterocycle FormationInvolved in palladium-catalyzed cycloisomerization reactions
Building BlockServes as a precursor for various pharmaceutical compounds

Case Study: Citalopram Synthesis

A notable case study involves the one-pot synthesis of citalopram from this compound. The process includes several reaction steps that enhance yield and purity compared to traditional methods. This efficiency is critical for pharmaceutical manufacturing where cost-effectiveness and scalability are essential .

Conclusion and Future Directions

The applications of this compound extend across medicinal chemistry and synthetic organic chemistry. Its role as an intermediate in drug synthesis underscores its importance in developing therapeutic agents. Future research may focus on further exploring its pharmacological properties and enhancing its synthetic utility through novel catalytic methods.

Comparison with Similar Compounds

2-Chloro-4-(3-fluorophenyl)-6-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile

  • Molecular formula : C₁₇H₁₅ClFN₂
  • Molecular weight : 301.76 g/mol
  • Structural features: Combines a tetrahydroquinoline core with a 3-fluorophenyl group and a chlorine substituent.
  • Key differences: Larger molecular framework (tetrahydroquinoline vs. Chlorine atom enhances lipophilicity (predicted logP > 2.0) compared to the target compound. Applications: Likely serves as an intermediate in active pharmaceutical ingredients (APIs) due to its heteroaromatic structure .

3-(3-Chlorophenyl)-1-methyl-3,3a,4,9b-tetrahydro-1H-chromeno[4,3-c]isoxazole-3a-carbonitrile

  • Molecular formula : C₁₈H₁₅ClN₂O₂
  • Molecular weight : 326.78 g/mol
  • Structural features: Chromeno-isoxazole fused ring system with a 3-chlorophenyl group and methyl substitution.
  • Key differences: Chlorophenyl group introduces greater steric bulk and electron-withdrawing effects compared to fluorophenyl. Applications: Investigated in crystallographic studies for its conformational properties .

Tetrahydrofuran-3-carbonitrile

  • Molecular formula: C₅H₇NO
  • Molecular weight : 97.12 g/mol
  • Structural features : Simplest analog with an unsubstituted THF ring and carbonitrile group.
  • Key differences :
    • Absence of fluorophenyl reduces molecular weight and lipophilicity (logP ≈ 0.5), limiting membrane permeability.
    • Serves as a precursor for synthesizing derivatives like 3-(3-fluorophenyl)tetrahydro-3-furancarbonitrile .

Imidazo[1,2-b]pyridazine Derivatives (e.g., YPC-21813)

  • Example structure : (Z)-5-([3-{4-(4-pentylpiperazin-1-yl)-3-fluorophenyl}imidazo[1,2-b]pyridazin-6-yl]methylene)thiazolidine-2,4-dione
  • Key differences :
    • Incorporates a piperazinyl-fluorophenyl group into a larger heteroaromatic scaffold.
    • Designed as pan-Pim kinase inhibitors, highlighting the role of fluorine in enhancing target affinity and metabolic stability .

Structural and Functional Comparison Table

Compound Name Molecular Formula MW (g/mol) logP Core Structure Key Features Applications References
This compound C₁₁H₁₀FNO 191.20 1.50 Tetrahydrofuran Fluorophenyl, carbonitrile Medicinal chemistry intermediate
2-Chloro-4-(3-fluorophenyl)-tetrahydroquinoline-3-carbonitrile C₁₇H₁₅ClFN₂ 301.76 ~2.2 Tetrahydroquinoline Chlorine, fluorophenyl API intermediate
Tetrahydrofuran-3-carbonitrile C₅H₇NO 97.12 ~0.5 Tetrahydrofuran Unsubstituted carbonitrile Precursor for complex derivatives
YPC-21813 (imidazo[1,2-b]pyridazine derivative) C₂₉H₃₀FN₇O₂S 559.66 ~3.8 Imidazo-pyridazine Fluorophenyl, piperazine, thiazolidine Kinase inhibitor development

Research Findings and Implications

  • Fluorine's Role: The 3-fluorophenyl group in the target compound enhances electron-withdrawing effects and metabolic resistance compared to non-fluorinated analogs .
  • Structural Simplicity: The THF-carbonitrile framework offers synthetic accessibility compared to fused-ring systems like chromeno-isoxazoles .
  • Biological Relevance : While simpler than kinase inhibitors (e.g., YPC-21813), the target compound’s moderate logP and rotatable bonds make it suitable for further derivatization in drug discovery .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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